cyclo(L-leucyl-L-methionyl)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H20N2O2S |
|---|---|
Molecular Weight |
244.36 g/mol |
IUPAC Name |
(3S,6S)-3-(2-methylpropyl)-6-(2-methylsulfanylethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C11H20N2O2S/c1-7(2)6-9-11(15)12-8(4-5-16-3)10(14)13-9/h7-9H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1 |
InChI Key |
QXMWYSKIURBMJB-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CCSC |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CCSC |
Origin of Product |
United States |
Linear Dipeptide Synthesis:
The initial step involves the coupling of two amino acid residues, one leucine (B10760876) and one methionine, with defined stereochemistry (either L or D). To prevent unwanted side reactions and ensure the formation of the correct peptide bond, the amino group of one amino acid and the carboxylic acid group of the other are temporarily blocked with protecting groups.
The coupling reaction itself is facilitated by a coupling reagent that activates the carboxylic acid of the N-protected amino acid, allowing it to react with the free amino group of the other amino acid ester. A variety of coupling reagents are available, with the choice often aimed at maximizing yield and minimizing racemization at the chiral centers. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions. acs.org Phosphonium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are also effective. researchgate.net
For example, to synthesize the linear precursor for cyclo(L-Leu-D-Met), Boc-L-leucine would be coupled with D-methionine methyl ester.
Cyclization to Diketopiperazine:
Once the linear dipeptide is obtained, the protecting groups are removed to expose the terminal amino and carboxyl groups. The cyclization is then induced, often by heating the deprotected dipeptide in a suitable solvent such as toluene (B28343) or by using specific catalytic conditions.
The conditions for cyclization must be carefully controlled to promote intramolecular ring formation over intermolecular polymerization and to avoid racemization. Acid or base catalysis can be employed, although acid catalysis is often preferred to minimize the risk of epimerization. For instance, after the synthesis of the linear dipeptide ester, the N-terminal protecting group (e.g., Boc) is removed, and the resulting dipeptide ester salt is heated in a solvent like sec-butanol and toluene to facilitate cyclization. acs.org
Solid-phase synthesis offers an alternative route where the initial amino acid is anchored to a resin support. uni-kiel.de The second amino acid is then coupled, and subsequent deprotection of the N-terminus can lead to cyclization and cleavage from the resin, sometimes in a single step. uni-kiel.de Microwave-assisted synthesis has also emerged as a rapid and efficient method for diketopiperazine formation, often with high yields and purity. uni-kiel.de
A solid-state thermal cyclization method has also been described as a highly efficient, solvent-free, and stereospecific approach to producing pure diketopiperazines with quantitative yields. acs.orgbac-lac.gc.ca
Stereoisomer Generation:
The specific stereoisomer of cyclo(leucyl-methionyl) synthesized is determined by the stereochemistry of the starting amino acids. The following table illustrates the starting materials required for each of the four possible stereoisomers.
| Desired Product | Starting N-Protected Leucine (B10760876) | Starting Methionine Ester |
| cyclo(L-Leu-L-Met) | L-Leucine | L-Methionine |
| cyclo(D-Leu-L-Met) | D-Leucine | L-Methionine |
| cyclo(L-Leu-D-Met) | L-Leucine | D-Methionine |
| cyclo(D-Leu-D-Met) | D-Leucine | D-Methionine |
Separation and Characterization of Diastereomers:
The resulting diastereomers, such as cyclo(L-Leu-D-Met) and cyclo(L-Leu-L-Met), have different physical and chemical properties. This allows for their separation using standard chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC). frontiersin.orgmdpi.com Chiral HPLC columns can be particularly effective in resolving enantiomeric pairs. science.gov
Characterization of the individual stereoisomers is typically achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the stereochemical arrangement of the side chains. researchgate.netrsc.org Mass spectrometry is used to confirm the molecular weight. The distinct stereochemistry of each isomer also results in different optical rotations, which can be measured using a polarimeter.
The following table summarizes the expected analytical data for the stereoisomers of cyclo(leucyl-methionyl), based on general principles and data from analogous cyclic dipeptides.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemistry | Expected Analytical Techniques for Characterization |
| cyclo(L-leucyl-L-methionyl) | C₁₁H₂₀N₂O₂S | 244.35 | L, L | NMR, HPLC, Mass Spectrometry, Optical Rotation |
| cyclo(D-leucyl-L-methionyl) | C₁₁H₂₀N₂O₂S | 244.35 | D, L | NMR, HPLC, Mass Spectrometry, Optical Rotation |
| cyclo(L-leucyl-D-methionyl) | C₁₁H₂₀N₂O₂S | 244.35 | L, D | NMR, HPLC, Mass Spectrometry, Optical Rotation |
| cyclo(D-leucyl-D-methionyl) | C₁₁H₂₀N₂O₂S | 244.35 | D, D | NMR, HPLC, Mass Spectrometry, Optical Rotation |
Advanced Synthetic Methodologies and Chemical Derivatization
Chemical Synthesis Approaches
The formation of the cyclo(L-leucyl-L-methionyl) backbone can be accomplished through several key synthetic routes, including solid-phase, solution-phase, and chemoenzymatic methods.
Solid-Phase Peptide Synthesis Strategies for Cyclic Dipeptides
Solid-phase peptide synthesis (SPPS) offers a robust and streamlined approach for assembling linear peptide precursors that can be cyclized to form DKPs. google.com The process involves anchoring the first amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids. google.com For cyclo(L-leucyl-L-methionyl), the synthesis would typically begin by attaching a protected L-methionine to a suitable resin, followed by the coupling of a protected L-leucine.
Key features of SPPS for DKP synthesis include:
Resin and Linkers : Various resins, such as Merrifield or 2-chlorotrityl chloride (2-CTC) resins, are used as the solid support. google.com The choice of linker can be strategic, sometimes allowing for cyclization to occur simultaneously with cleavage from the resin, a process known as "cyclative cleavage". nih.gov
Protecting Groups : Orthogonal protecting group strategies, most commonly employing Fmoc (9-fluorenylmethoxycarbonyl) for Nα-amino protection and acid-labile groups for side chains, are crucial to prevent unwanted side reactions.
On-Resin Cyclization : After the linear dipeptide (L-leucyl-L-methionine) is assembled on the resin, the N-terminal protecting group is removed. The free amine then attacks the ester linkage anchoring the peptide's C-terminus to the resin, leading to the formation of the cyclic dipeptide and its release from the solid support. nih.govwiley.com This intramolecular cyclization is often promoted by a base. nih.gov
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1. Resin Loading | The first amino acid (e.g., Fmoc-L-Met-OH) is attached to the solid support (e.g., 2-CTC resin). | DIC/HOBt or pre-activated esters |
| 2. Deprotection | The Fmoc protecting group is removed from the N-terminus of L-methionine. | 20% piperidine (B6355638) in DMF |
| 3. Coupling | The second amino acid (Fmoc-L-Leu-OH) is coupled to the deprotected L-methionine on the resin. | Coupling reagents (e.g., HBTU, DIC/HOBt) |
| 4. Final Deprotection | The Fmoc group from L-leucine is removed to expose the N-terminal amine. | 20% piperidine in DMF |
| 5. Cyclative Cleavage | The linear dipeptide is induced to cyclize and cleave from the resin. | Mild acid or base (e.g., dilute TFA, DIEA) or heating |
Solution-Phase Cyclization Techniques (e.g., Microwave-Assisted Green Synthesis in Aqueous Media)
Solution-phase synthesis provides an alternative to SPPS and is highly scalable. acs.org A particularly efficient and environmentally friendly approach is the microwave-assisted cyclization of linear dipeptides in aqueous media. nih.gov This "green" method often results in high yields, short reaction times (typically under 15 minutes), and simplified purification, as the hydrophobic DKP product may precipitate from the aqueous solution. bac-lac.gc.caacs.org
The process for cyclo(L-leucyl-L-methionyl) would involve heating the linear dipeptide precursor, L-leucyl-L-methionine, in water using a microwave reactor. nih.govacs.org The high temperature promotes the intramolecular condensation between the N-terminal amine and the C-terminal carboxylic acid, forming the stable six-membered diketopiperazine ring. acs.org This technique can also be applied to N-Boc protected dipeptide esters, where the microwave irradiation facilitates both the removal of the protecting group and the subsequent cyclization in a one-pot reaction. nih.gov
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of chemical synthesis to create complex molecules. For cyclo(L-leucyl-L-methionyl), this can be achieved using cyclodipeptide synthases (CDPSs). These enzymes utilize aminoacyl-tRNAs (aa-tRNAs) as substrates to catalyze the formation of the two peptide bonds required for the DKP ring. uniprot.org
A plausible chemoenzymatic route could involve:
Enzymatic Synthesis : A CDPS enzyme known to be permissive for leucine (B10760876) and methionine substrates is used. For instance, the YvmC enzyme from Bacillus subtilis primarily produces cyclo(L-Leu-L-Leu) but has been shown to also generate smaller amounts of cyclo(L-leucyl-L-methionyl). genome.jppnas.orgqmul.ac.uk The enzyme would utilize L-leucyl-tRNA(Leu) and L-methionyl-tRNA(Met) from a host system (like E. coli) or an in vitro transcription/translation system to generate the target CDP. pnas.org
Hybrid Approach : A linear dipeptide, L-leucyl-L-methionine, is first synthesized chemically. Subsequently, an enzyme is used to catalyze the final, often challenging, cyclization step. acs.org
This approach leverages the high selectivity and mild reaction conditions of enzymes to overcome challenges like racemization that can occur in purely chemical methods.
Directed Chemical Derivatization and Analog Synthesis
Once the cyclo(L-leucyl-L-methionyl) scaffold is synthesized, its properties can be fine-tuned through directed chemical modifications of its side chains or the central ring system. rsc.orgbachem.com
Strategies for Side-Chain Modifications
The leucine and methionine side chains offer distinct opportunities for derivatization to create novel analogs.
Methionine Side-Chain Modification : The thioether group in the methionine side chain is a prime target for chemical modification. researchgate.net It can be readily oxidized to form methionine sulfoxide (B87167) or further to methionine sulfone using various oxidizing agents. nih.govnih.gov This transformation significantly increases the polarity of the side chain, which can alter the molecule's solubility and biological interactions. nih.gov The sulfur atom can also be alkylated. researchgate.net
Leucine Side-Chain Modification : The aliphatic isobutyl side chain of leucine is less reactive. However, advanced C-H functionalization techniques can enable its modification. chinesechemsoc.org For example, metal-catalyzed reactions could introduce new functional groups, although this remains a specialized area of synthesis. chinesechemsoc.org Another strategy involves substituting L-leucine with a D-leucine residue during synthesis, which can dramatically alter the peptide's conformation and resistance to proteases. nih.gov
Ring System Modifications and Structural Scaffolds
The diketopiperazine ring itself serves as a versatile scaffold that can be modified to generate diverse molecular architectures. rsc.orgunits.it
Common ring modifications include:
N-Methylation : The nitrogen atoms within the amide bonds of the DKP ring can be methylated. nih.govnih.gov This modification can enhance solubility and membrane permeability by disrupting the hydrogen-bonding networks that often lead to aggregation. nih.govwiley.com N-methylation can be achieved by using N-methylated amino acid precursors during synthesis or through post-synthesis modification. wiley.com
Dehydrogenation : Enzymes known as cyclodipeptide oxidases (CDOs) can introduce one or two C-C double bonds into the DKP ring (α,β-dehydrogenation). rsc.orgnih.govresearchgate.net This creates a more rigid and planar structure, which can influence receptor binding and biological activity. While CDOs often prefer substrates with aromatic side chains, some show promiscuity and can act on aliphatic DKPs. rsc.orgnih.gov
Scaffold Expansion/Replacement : More complex modifications involve replacing parts of the ring. For instance, synthetic strategies can incorporate moieties like 1,2,3-triazoles into the peptide backbone, creating "triazole-containing cyclic peptides" which act as peptide mimics with altered geometric and electronic properties. nih.gov
| Modification Type | Target Site | Example Modification | Resulting Analog Class |
|---|---|---|---|
| Side-Chain | Methionine Thioether | Oxidation | cyclo(L-leucyl-L-methionine sulfoxide) |
| Side-Chain | Methionine Thioether | Alkylation | S-alkylated cyclo(L-leucyl-L-methionyl) |
| Ring System | Amide Nitrogen | N-Methylation | N-methylated diketopiperazine |
| Ring System | α-Carbons | Dehydrogenation | Dehydro-diketopiperazine |
Synthesis of Stereoisomers and Diastereomers
The synthesis of stereoisomers and diastereomers of the cyclic dipeptide cyclo(L-leucyl-L-methionyl) is a precise process rooted in the principles of peptide chemistry. This involves the strategic use of protected amino acids and specific coupling and cyclization conditions to control the stereochemistry of the final product. The resulting stereoisomers, which include cyclo(L-Leu-L-Met), cyclo(D-Leu-L-Met), cyclo(L-Leu-D-Met), and cyclo(D-Leu-D-Met), are chemically distinct entities with unique three-dimensional structures and properties.
The general synthetic approach to these diketopiperazines involves two key stages: the formation of a linear dipeptide and its subsequent intramolecular cyclization. The stereochemistry of the final cyclic product is dictated by the chirality of the starting amino acids.
Investigations into Biological Activities and Mechanistic Elucidation
Modulatory Effects on Cellular Processes
The biological significance of CDPs stems from their wide-ranging interactions with cellular systems, influencing processes from microbial growth to mammalian cell signaling.
Exploration of Antimicrobial Mechanisms (e.g., Inhibition of Aflatoxin Production, General Antibacterial/Antifungal/Antiviral Functions)
The antimicrobial properties of cyclodipeptides are well-documented, with many exhibiting activity against a spectrum of pathogens. While direct studies on cyclo(L-leucyl-L-methionyl) are limited, research on structurally similar compounds provides significant insight into its potential mechanisms.
Inhibition of Aflatoxin Production: A notable antimicrobial function of certain CDPs is the inhibition of aflatoxin synthesis by fungi like Aspergillus flavus and Aspergillus parasiticus. nih.govmdpi.com For instance, cyclo(L-leucyl-L-prolyl), isolated from Achromobacter xylosoxidans, was found to inhibit aflatoxin production with a 50% inhibitory concentration (IC50) of 0.20 mg/ml. nih.govmedchemexpress.comscience.gov The mechanism involves the repression of transcription of key aflatoxin-related genes, including aflR, hexB, pksL1, and dmtA. nih.govscience.gov Similarly, cyclo(l-Ala-l-Pro) inhibits aflatoxin production by binding to and affecting the function of glutathione (B108866) S-transferase (GST) in A. flavus. nih.gov These findings suggest that cyclo(L-leucyl-L-methionyl) could potentially interfere with mycotoxin production through similar genetic or enzymatic pathways.
General Antibacterial, Antifungal, and Antiviral Functions: The broader antimicrobial activities of CDPs are extensive. Proline-based CDPs, for example, show strong antibacterial potential against pathogens such as P. aeruginosa, S. aureus, B. subtilis, and E. coli. itjfs.com Specifically, cyclo(L-prolyl-D-methionyl) has been identified as a secondary metabolite from Bacillus cereus with antibacterial activity. google.com
Antifungal activity is also a common trait. Cyclo(L-leucyl-L-prolyl) has demonstrated in vitro antifungal activity against Aspergillus flavus. nih.gov Other CDPs, like cyclo(Phe-Pro) and cyclo(Val-Pro), are effective against G. boninense and C. albicans. itjfs.com
In the context of antiviral activity, certain proline-based CDPs have been shown to inhibit the proliferation of the influenza A virus (H3N2). frontiersin.org While some methionine-containing CDPs like cyclo(-Met-Pro) exhibit only weak inhibition, the structural class holds promise for antiviral applications. medchemexpress.com
| Compound | Activity Type | Target Organism/Process | Observed Effect/Mechanism | Reference |
|---|---|---|---|---|
| cyclo(L-leucyl-L-prolyl) | Antifungal / Anti-mycotoxin | Aspergillus parasiticus | Inhibits aflatoxin production (IC50 = 0.20 mg/ml); represses transcription of aflatoxin-related genes. | nih.govmedchemexpress.comscience.gov |
| cyclo(l-Ala-l-Pro) | Anti-mycotoxin | Aspergillus flavus | Inhibits aflatoxin production by affecting GST function. | nih.gov |
| cyclo(L-prolyl-D-methionyl) | Antibacterial | Not specified | Identified as a metabolite with antibacterial activity. | google.com |
| cyclo(L-leucyl-L-prolyl) | Antifungal | Aspergillus flavus | Exhibits an inhibitory zone of 5.66 ± 0.57 mm. | nih.gov |
| cis-cyclo(L-Leu-L-Pro) | Antiviral | Influenza A virus (H3N2) | Inhibits viral proliferation. | frontiersin.org |
Insights into Antitumor/Cytostatic Mechanisms (e.g., Apoptosis Induction, Cell Cycle Modulation)
Several cyclodipeptides have been investigated for their potential as anticancer agents, demonstrating cytostatic and cytotoxic effects against various cancer cell lines. itjfs.combrieflands.com The primary mechanisms identified involve the induction of apoptosis (programmed cell death) and modulation of the cell cycle. itjfs.combrieflands.com For example, cyclo(His-Pro) has been shown to induce apoptosis in cancer cells. itjfs.comitjfs.com More specifically, certain CDPs trigger cell death by activating caspase-3, a key executioner enzyme in the apoptotic pathway. itjfs.com
Studies on cyclo(Phe-Pro) revealed that it can inhibit cancer cell growth in MCF-7, Hela, and HT-29 cell lines at low micromolar concentrations and initiate apoptosis. itjfs.com While direct experimental data on the antitumor activity of cyclo(L-leucyl-L-methionyl) is not currently available in the reviewed literature, the established anticancer properties of other CDPs provide a strong rationale for its investigation. The presence of the bulky, hydrophobic leucine (B10760876) and flexible methionine side chains could facilitate interactions with protein targets involved in cell proliferation and survival pathways.
| Compound | Cancer Cell Line(s) | Mechanism of Action | Reference |
|---|---|---|---|
| cyclo(His-Pro) | Not specified | Induces apoptosis in cancer cells. | itjfs.comitjfs.com |
| cyclo(Phe-Pro) | MCF-7, Hela, HT-29 | Inhibits cancer cell growth; initiates apoptosis. | itjfs.com |
| cyclo(Tyr-Cys) | Hela, MCF-7, HT-29 | Exhibits antitumor activity at concentrations >100 μM. | itjfs.com |
| cyclo(Pro-Arg) | Hela | Displays antitumor activity with an IC50 value of 50 μg/mL. | itjfs.com |
Immunomodulatory Pathway Analysis (e.g., Modulation of Neutrophil Responses)
Neutrophils are key components of the innate immune system, and their activity is tightly regulated. dovepress.com The modulation of neutrophil responses is a critical aspect of controlling inflammation. mdpi.com The bacterial-derived peptide N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) is a potent chemoattractant that activates neutrophils by binding to formyl peptide receptors (FPRs). nih.govnih.gov The structural components of fMLP (methionine, leucine) suggest that related peptides, including cyclic ones, could interact with these or other immune receptors.
Mesenchymal stem cells (MSCs) can modulate neutrophil functions, such as reducing respiratory bursts induced by fMLP, indicating that pathways involving this peptide are druggable targets for immunomodulation. e-century.usresearchgate.net While there is no direct evidence linking cyclo(L-leucyl-L-methionyl) to neutrophil modulation, the known activity of linear peptides containing both leucine and methionine in activating neutrophil chemotaxis and oxidative bursts provides a basis for hypothesizing its potential immunomodulatory role. mdpi.comnih.gov The cyclic structure might confer different receptor selectivity or stability compared to its linear counterparts, potentially leading to antagonistic or biased agonist effects on immune cells.
Enzyme Inhibition and Receptor Binding Studies (e.g., Cytochrome P450 Interactions)
The biological effects of cyclo(L-leucyl-L-methionyl) can be mediated through direct interactions with enzymes and cellular receptors.
Enzyme Inhibition and Interactions: Cytochrome P450 (CYP) enzymes are crucial for metabolizing a wide range of compounds and are involved in the biosynthesis of secondary metabolites. researchgate.net Research on Bacillus subtilis has identified a cytochrome P450 enzyme, CypX, that specifically oxidizes the cyclodipeptide cyclo(L-leucyl-L-leucyl) as a step in the biosynthesis of the pigment pulcherriminic acid. researchgate.netpnas.org This demonstrates that CYP enzymes can recognize and modify DKP scaffolds. Given the structural similarity, it is highly probable that cyclo(L-leucyl-L-methionyl) could also serve as a substrate or inhibitor for certain CYP isoforms, which would have significant implications for its biological activity and metabolic fate.
Receptor Binding: The ability of peptides to bind to specific receptors is fundamental to their signaling function. While direct receptor binding studies for cyclo(L-leucyl-L-methionyl) are scarce, evidence from a larger, more complex cyclic peptide containing these amino acids offers valuable clues. The compound L-659877, which has a structure of cyclo(L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl-L-methionyl), has been identified as a neurokinin receptor antagonist. atsjournals.org This finding strongly suggests that the leucyl-methionyl motif, even within a cyclic structure, can be a key determinant for interaction with G protein-coupled receptors (GPCRs). The formyl peptide receptors (FPRs), which bind N-formylated peptides, are another potential target class, given their recognition of peptides containing methionine and leucine. nih.govacs.org
Structure-Activity Relationship (SAR) Studies
The biological potency of cyclodipeptides is intimately linked to their three-dimensional structure. SAR studies aim to understand how variations in amino acid composition, stereochemistry, and conformation affect activity.
Conformational Influence on Biological Potency
The conformation of the central diketopiperazine ring and the orientation of the amino acid side chains are critical for molecular recognition by biological targets. nih.gov The DKP ring typically adopts a non-planar boat or twist-boat conformation, though nearly planar structures can also occur. nih.govmdpi.com For CDPs with two L-amino acids, a folded conformation with the side chains in a pseudo-axial orientation is common.
The influence of stereochemistry, a key component of conformation, is profound. In studies of cyclo(leucyl-prolyl) analogues, cyclo(L-leucyl-L-prolyl) and its enantiomer cyclo(D-leucyl-D-prolyl) showed similar potent inhibition of aflatoxin production. nih.govscience.gov However, the diastereomers cyclo(D-prolyl-L-leucyl) and cyclo(L-prolyl-D-leucyl) exhibited significantly weaker activity. nih.govscience.gov This demonstrates that the relative orientation of the side chains, dictated by the stereochemistry of the alpha-carbons, is crucial for potent biological activity.
Impact of Side-Chain Variations on Activity
The biological activity of diketopiperazines (DKPs) like cyclo(L-leucyl-L-methionyl) is intrinsically linked to the nature and orientation of their amino acid side chains. While research directly modifying the leucine and methionine residues of this specific compound is limited, broader studies on DKP analogs establish clear structure-activity relationships (SAR).
A notable investigation into the biological potential of cyclo(L-leucyl-L-methionyl) involves its metal complexes. A copper(II) complex, chlorobis(cyclo-L-leucyl-L-methioninato)copper, demonstrated anticonvulsant activity in a maximal electroshock (MES) seizure model. collectionscanada.gc.ca The same study revealed this complex could facilitate the transport of copper and zinc ions across a membrane in vitro, suggesting a potential mechanism for its biological effects. collectionscanada.gc.ca
The modification of side chains is a critical strategy in medicinal chemistry to enhance potency, alter selectivity, and improve pharmacokinetic properties. mdpi.com For cyclic peptides, even subtle changes to a side chain, such as altering its length, branching, polarity, or stereochemistry, can dramatically influence how the molecule interacts with its biological target. researchgate.netasm.org For instance, the enzyme cyclo(L-leucyl-L-leucyl) synthase, which produces cyclo(L-Leu-L-Leu), can also incorporate other nonpolar amino acids like L-phenylalanine and L-methionine, highlighting a natural tolerance for side-chain variation. uniprot.org
Studies on other DKPs illustrate the profound impact of these variations. The substitution of amino acid residues in analogs of the chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine (f-Met-Leu-Phe-OR) significantly alters their activity on human neutrophils. cdnsciencepub.com Similarly, replacing the L-leucyl residue with L-valine in analogs of L-prolyl-L-leucyl-glycinamide (PLG) was used to probe the binding requirements of the dopamine (B1211576) D2 receptor. researchgate.net These examples underscore that the isobutyl side chain of leucine and the methyl thioether side chain of methionine in cyclo(L-leucyl-L-methionyl) are key determinants of its (and its derivatives') function.
Beyond therapeutic applications, methionine-containing cyclodipeptides are recognized for their contribution to food flavors. itjfs.com Compounds such as cyclo(L-leucyl-L-methionyl) have been identified in hydrolyzed yeast and are associated with bitter, creamy, milky, and vegetal flavor profiles. itjfs.com The interaction of the methionine side chain, in particular, is crucial in the Maillard reaction, which generates many important aroma and flavor compounds in cooked foods. researchgate.netscienceasia.orgnih.gov
Table 1: Examples of Side-Chain Variation Impact on Biological Activity in Related Peptides
| Parent Compound/Scaffold | Side-Chain Modification | Resulting Change in Activity | Reference |
|---|---|---|---|
| L-Prolyl-L-leucyl-glycinamide (PLG) Analog | L-Leucine replaced with L-Valine | Modulated binding affinity for the dopamine D2 receptor. | researchgate.net |
| Phosphonodipeptides | L-Ala-L-Ala(P) vs. D-Ala-L-Ala(P) | The L-L stereoisomer was active against bacteria, while the D-L form was inactive, demonstrating stereospecificity is crucial for transport and action. | asm.org |
| f-Met-Leu-Phe-OMe | N-terminal Methionine replaced with substituted Proline chimeras | Resulted in analogs that acted as selective chemoattractants for human neutrophils. | researchgate.net |
| cyclo(L-tyrosyl-L-tyrosine) | Introduction of iodine substituents onto the tyrosine rings | Resulted in sub-μM binding affinity for the target enzyme CYP121 and a complete shift in the heme spin state. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR studies can predict the activity of new, unsynthesized molecules, thereby guiding drug discovery and reducing the need for extensive experimental screening. nih.gov
A review of current scientific literature indicates that no specific QSAR models have been published for cyclo(L-leucyl-L-methionyl) itself. However, the principles of QSAR have been widely applied to other classes of bioactive molecules, including other heterocyclic compounds and peptides, to elucidate the key structural features governing their functions. semanticscholar.orgresearchgate.net
A typical QSAR study involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., electronic, steric, hydrophobic properties), are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov
For example, QSAR analyses have been successfully used to identify important structural features for the anti-tuberculosis and anti-inflammatory activities of indeno[1,2-c]quinoline derivatives. semanticscholar.org Similarly, QSAR models for chalcone (B49325) derivatives have provided insights into their antimycobacterial activity. frontiersin.org These studies demonstrate the power of QSAR to guide the rational design of more potent analogs.
Given the identified anticonvulsant activity of its copper complex, cyclo(L-leucyl-L-methionyl) represents a potential candidate for future QSAR studies. collectionscanada.gc.ca Such an investigation would involve synthesizing a series of analogs with systematic variations in the leucyl and methionyl side chains and then developing a model to predict anticonvulsant activity. The resulting QSAR model could identify the optimal physicochemical properties required for activity, accelerating the development of novel antiepileptic agents.
Table 2: Conceptual Framework for a Potential QSAR Study on cyclo(L-leucyl-L-methionyl) Analogs
| QSAR Component | Description for a Hypothetical Study | Example |
|---|---|---|
| Biological Activity | Experimentally measured anticonvulsant activity of a series of analogs. | Effective Dose (ED₅₀) in an animal seizure model. |
| Molecular Descriptors | Numerical values representing properties of the analogs. | Steric: Molecular Volume, Surface Area Electronic: Dipole Moment, Partial Charges Hydrophobic: LogP (octanol-water partition coefficient) | | Statistical Model | Mathematical equation relating descriptors to activity. | Activity = c₀ + c₁(Steric Descriptor) + c₂(Electronic Descriptor) + c₃(Hydrophobic Descriptor) | | Application | Predict activity of novel, unsynthesized analogs to prioritize synthesis. | Identify which side-chain modifications (e.g., longer alkyl chain, different functional group) are most likely to increase anticonvulsant potency. |
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural characterization of cyclic dipeptides like cyclo(L-leucyl-L-methionyl) in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial proximity of individual atoms within the molecule.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the different types of protons and carbons present in cyclo(L-leucyl-L-methionyl). emerypharma.comugm.ac.id The chemical shifts of these nuclei are highly sensitive to their local electronic environment, offering initial clues to the molecular structure.
However, the complexity of the spectra often necessitates the use of two-dimensional (2D) NMR techniques for unambiguous resonance assignment. acs.orgresearchgate.netyoutube.com Experiments like Correlation Spectroscopy (COSY) reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the leucine (B10760876) and methionine residues. emerypharma.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached protons. emerypharma.commdpi.com Further confirmation and assignment of non-protonated carbons are achieved through Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between protons and carbons separated by two or three bonds. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Cyclo(L-leucyl-L-methionyl) Moieties
| Atom Type | Leucine Moiety (ppm) | Methionine Moiety (ppm) |
| ¹H NMR | ||
| α-H | 3.8 - 4.2 | 3.9 - 4.3 |
| β-H | 1.5 - 1.8 | 2.0 - 2.3 |
| γ-H | 1.4 - 1.7 | 2.5 - 2.8 (S-CH₂) |
| δ-CH₃ | 0.8 - 1.0 | - |
| ε-CH₃ | - | 2.0 - 2.2 (S-CH₃) |
| NH | 7.5 - 8.5 | 7.5 - 8.5 |
| ¹³C NMR | ||
| C=O | 165 - 175 | 165 - 175 |
| Cα | 50 - 55 | 50 - 55 |
| Cβ | 38 - 42 | 30 - 35 |
| Cγ | 24 - 26 | 29 - 33 (S-CH₂) |
| Cδ | 21 - 23 | - |
| Cε | - | 14 - 16 (S-CH₃) |
Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.
NMR spectroscopy is not limited to static structural assignment; it is also a powerful tool for studying the conformational dynamics of cyclo(L-leucyl-L-methionyl) in solution. nih.govnih.gov The diketopiperazine ring, the core of the molecule, can adopt various conformations, with the boat and planar forms being the most common. researchgate.net The preferred conformation is influenced by the nature and orientation of the amino acid side chains.
Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, provide information about the spatial proximity of protons. nih.govru.nl The observation of NOEs between specific protons can help determine the relative orientation of the leucine and methionine side chains and the puckering of the diketopiperazine ring. Spin-spin coupling constants (J-couplings) obtained from high-resolution ¹H NMR spectra can also provide valuable information about dihedral angles, further refining the conformational model. nih.gov Studies on similar cyclic dipeptides have shown that they can exist in a dynamic equilibrium between different conformers in solution. nih.gov
1D and 2D NMR Techniques for Proton and Carbon Resonance Assignment
Mass Spectrometry (MS) Techniques for Molecular Elucidation
Mass spectrometry (MS) is an indispensable analytical technique that provides information about the molecular weight and elemental composition of cyclo(L-leucyl-L-methionyl). It is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. researchgate.net
High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of cyclo(L-leucyl-L-methionyl). mdpi.combeilstein-journals.org By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, HRMS allows for the unambiguous determination of the molecular formula. This is a critical step in the identification and characterization of the compound, distinguishing it from other molecules with the same nominal mass. For instance, HRMS can confirm the molecular formula of cyclo(L-leucyl-L-methionyl) as C₁₁H₂₀N₂O₂S.
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules by analyzing their fragmentation patterns. chalcogen.rouq.edu.au In an MS/MS experiment, the molecular ion of cyclo(L-leucyl-L-methionyl) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing valuable information about the connectivity of the atoms within the molecule.
The fragmentation of cyclic dipeptides typically involves the cleavage of the diketopiperazine ring and the loss of side chains. researchgate.netmdpi.com Common fragmentation pathways for cyclo(L-leucyl-L-methionyl) would include the loss of the isobutyl group from the leucine residue and cleavage of the thioether bond in the methionine side chain. The analysis of these fragmentation patterns, often performed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is particularly useful in metabolomics studies for the identification and quantification of this compound in complex biological samples. pnas.org
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of Cyclo(L-leucyl-L-methionyl)
| Fragment Ion | Proposed Structure/Loss |
| [M+H]⁺ - H₂O | Loss of a water molecule |
| [M+H]⁺ - CO | Loss of a carbonyl group |
| [M+H]⁺ - C₄H₉ | Loss of the isobutyl side chain from leucine |
| [M+H]⁺ - C₂H₄S | Loss from the methionine side chain |
| Immonium ion of Leucine | C₅H₁₂N⁺ |
| Immonium ion of Methionine | C₄H₁₀NS⁺ |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
X-ray Crystallography for Solid-State Conformation
While NMR provides information about the solution-state conformation, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state. mdpi.com This technique involves irradiating a single crystal of cyclo(L-leucyl-L-methionyl) with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and torsion angles, providing an atomic-resolution model of the molecule. acs.orguoguelph.ca
Studies on similar cyclic dipeptides, such as cyclo(L-Met-L-Met), have revealed that the diketopiperazine ring often adopts a boat or twist-boat conformation in the solid state. researchgate.netresearchgate.net The crystal packing is typically characterized by a network of intermolecular hydrogen bonds, which play a crucial role in stabilizing the crystal lattice. researchgate.net X-ray crystallographic analysis of cyclo(L-leucyl-L-methionyl) would provide invaluable data on its solid-state conformation, including the precise orientation of the leucine and methionine side chains and the nature of the intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
For the related compound, cyclo(L-methionyl-L-methionyl), X-ray diffraction studies have revealed that it crystallizes in the triclinic space group P1, with one molecule per unit cell. researchgate.net The diketopiperazine (DKP) ring, a core feature of these cyclic dipeptides, adopts a boat conformation, which is a common arrangement for 3,6-disubstituted, C₂-symmetric DKPs. researchgate.net The crystal packing is characterized by the formation of hydrogen-bonded ribbons. researchgate.net
Table 1: Crystallographic Data for cyclo(L-methionyl-L-methionyl)
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 13.469(2) |
| b (Å) | 5.304(1) |
| c (Å) | 4.885(1) |
| α (°) | 105.8(1) |
| β (°) | 99.7(1) |
| γ (°) | 79.4(1) |
| Volume (ų) | 327.54 |
| Z | 1 |
Data sourced from a study on cyclo(L-methionyl-L-methionyl). researchgate.net
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
The solid-state architecture of cyclic dipeptides is significantly influenced by hydrogen bonding and other intermolecular forces. In the crystal structure of cyclo(L-methionyl-L-methionyl), the molecules are organized into ribbons through strong hydrogen bonds that extend throughout the crystal. researchgate.net
In a broader context of cyclic dipeptides, the nature of these interactions is critical. For instance, in cyclo(L-Cys-D-Cys), adjacent molecules are linked by N-H···O hydrogen bonds, forming one-dimensional tapes. mdpi.com The analysis of these hydrogen bond networks, often aided by computational methods like Density Functional Theory (DFT), helps in understanding the supramolecular assembly. mdpi.comresearchgate.net These interactions are not limited to the primary amide groups; other functional groups in the side chains can also participate, leading to complex and varied packing arrangements.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the molecular vibrations and, by extension, the structure and conformation of molecules.
For cyclic dipeptides, the amide I and amide II bands are particularly diagnostic. The amide I vibration, primarily associated with the C=O stretching, appears as a strong band in both IR and Raman spectra. For cyclo(L-Met-L-Met), the amide I band is observed around 1675 cm⁻¹ in the IR spectrum and 1649 cm⁻¹ in the Raman spectrum. researchgate.net These frequencies are characteristic of a cis amide conformation, which is inherent to the diketopiperazine ring structure. researchgate.net
The amide II mode, which is a mix of N-H in-plane bending and C-N stretching, is typically observed in the 1400-1500 cm⁻¹ region. In cyclo(L-Met-L-Met), a Raman band at approximately 1493 cm⁻¹ is assigned to the cis amide II vibrational mode; however, an IR band in this region is not observed. researchgate.net The N-H stretching vibrations are also key indicators of hydrogen bonding. In the solid state, these bands are typically found in the 3100-3300 cm⁻¹ region, shifted to lower frequencies from the gas-phase values due to intermolecular hydrogen bonding. For cyclo(L-Met-L-Met), N-H stretching vibrations have been assigned to bands observed at 3185 cm⁻¹ in the IR and 3160 cm⁻¹ in the Raman spectra. researchgate.net
Table 2: Key Vibrational Frequencies for cyclo(L-Met-L-Met)
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| Amide I (C=O stretch) | 1675 | 1649 |
| Amide II | Not Observed | ~1493 |
| N-H Stretch | 3185 | 3160 |
Data represents characteristic cis amide conformations. researchgate.net
The vibrational spectra of cyclic dipeptides are sensitive to the conformation of the diketopiperazine ring and the orientation of the side chains. The conformation of the DKP ring, whether planar or puckered (often in a boat or chair form), influences the positions and intensities of various bands. mdpi.com While smaller substituents may favor a planar ring, bulkier side chains often lead to puckered conformations. mdpi.com For cyclo(L-Met-L-Met), both experimental X-ray data and DFT calculations indicate a boat conformation for the DKP ring. researchgate.net
The analysis of vibrational spectra, often in conjunction with computational modeling, allows for a detailed understanding of the conformational preferences of these molecules in the solid state.
Assignment of Amide Vibrations and Functional Group Modes
Circular Dichroism (CD) Spectroscopy for Solution Conformation
For methionyl-containing diketopiperazines, CD measurements have indicated that the thioether side chain promotes folded conformations of the ring. researchgate.net Furthermore, studies on cyclo(L-methionyl-glycine) have revealed a solvent-dependent conformational distribution. researchgate.net In the case of cyclo(L-methionyl-L-methionyl), CD measurements have provided evidence for a concentration-dependent conformational transition between two conformers that have opposite directions of ring folding. researchgate.net This highlights the dynamic nature of the DKP ring conformation in solution, which can be influenced by both solvent environment and solute concentration. The CD spectrum of a peptide is characterized by specific electronic transitions of the amide chromophores, and the shape and magnitude of the CD signal can be related to specific conformational features, such as the puckering of the diketopiperazine ring. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in studying the intrinsic properties of cyclic dipeptides. DFT offers a balance between accuracy and computational cost, making it a standard method for investigating molecular geometry, vibrational frequencies, and electronic characteristics. researchgate.netresearchgate.netresearchgate.netmdpi.com
The first step in a computational study is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For cyclic dipeptides, this involves determining the conformation of the central diketopiperazine (DKP) ring and the orientation of the amino acid side chains.
Studies on related cyclic dipeptides, such as cyclo(L-Met-L-Met), show that the DKP ring commonly adopts a non-planar boat or twist-boat conformation, which is generally more stable than a planar one. researchgate.netacs.org For cyclo(L-leucyl-L-methionyl), DFT calculations would be expected to predict a similar boat-like conformation for the DKP ring. The flexible isobutyl (from leucine) and 2-(methylthio)ethyl (from methionine) side chains can adopt various orientations, leading to multiple possible low-energy conformers. Mapping the conformational energy landscape by systematically rotating the side-chain dihedral angles reveals the relative energies of these conformers and the barriers between them. researchgate.net
Table 1: Predicted Conformations of Diketopiperazine (DKP) Rings in Related Cyclic Dipeptides
| Compound | Computational Method | Predicted DKP Ring Conformation | Reference |
| cyclo(L-Met-L-Met) | B3-LYP/cc-pVDZ | Boat | researchgate.net |
| cyclo(L-Ser-L-Ser) | B3-LYP/cc-pVDZ | Boat (minimum energy), near-planar in crystal | researchgate.net |
| cyclo(His-Phe) | DFT | Boat (more stable than planar) | researchgate.net |
| cyclo(Ala-His) | DFT | Boat (more stable than planar) | researchgate.net |
This table illustrates common findings for related compounds. Specific calculations for cyclo(L-leucyl-L-methionyl) are required to determine its precise conformational preferences.
DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). mdpi.com By calculating the harmonic vibrational frequencies of an optimized structure, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for assigning the bands observed in experimental spectra to specific molecular motions, such as C=O stretches, N-H bends, and C-H stretches. researchgate.netacs.org
For instance, in studies of solid cyclo(L-Met-L-Met), DFT calculations helped assign the characteristic amide I (mainly C=O stretching) and amide II (a mix of N-H bending and C-N stretching) vibrational modes. researchgate.net The amide I band for molecules with a cis amide conformation, like in DKP rings, appears at a characteristic wavenumber (e.g., ~1649 cm⁻¹ in Raman for cyclo(L-Met-L-Met)). researchgate.net A similar computational analysis for cyclo(L-leucyl-L-methionyl) would predict its IR and Raman spectra, aiding in its experimental identification and structural characterization. The calculations can also be extended to predict NMR chemical shifts, providing another layer of structural verification.
Table 2: Characteristic Experimental Vibrational Frequencies (cm⁻¹) for Solid-State cyclo(L-Met-L-Met)
| Vibrational Mode | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) | Reference |
| Amide I | 1649 | 1675 | researchgate.net |
| Amide II | 1493 | Not Observed | researchgate.net |
| CH Modes | 2990-2850 | 2990-2850 | researchgate.net |
This table shows data for a structurally similar compound. The exact frequencies for cyclo(L-leucyl-L-methionyl) would differ.
Analysis of the electronic structure provides insight into a molecule's reactivity. Key to this is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. tue.nl
The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical stability and reactivity of the molecule. helsinki.fitum.de A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more readily polarizable and reactive. For cyclo(L-leucyl-L-methionyl), DFT calculations could determine the energies and spatial distributions of its HOMO and LUMO, highlighting the most probable sites for electrophilic and nucleophilic attack and providing a basis for understanding its potential role in chemical reactions. This type of analysis has been performed for other cyclic dipeptides to understand their electronic properties. researchgate.netresearchgate.net
Prediction and Interpretation of Spectroscopic Data (e.g., IR, Raman, NMR Chemical Shifts)
Molecular Dynamics (MD) Simulations for Conformational Flexibility
While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that shows how the molecule moves and changes shape in a simulated environment, such as in water or a lipid bilayer. pnas.orgacs.org
For cyclo(L-leucyl-L-methionyl), MD simulations would be particularly useful for understanding the dynamic behavior of its flexible side chains and the subtle puckering motions of the DKP ring. This is critical because the biological activity of a peptide is often governed by a specific conformation that it adopts to interact with a receptor. Simulations can reveal the most populated conformational states in solution and the timescale of transitions between them, information that is difficult to obtain experimentally. researchgate.net
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred binding orientation of one molecule (a ligand, such as cyclo(L-leucyl-L-methionyl)) to a second molecule (a receptor, typically a protein). nih.gov This method is central to drug discovery for screening virtual libraries of compounds against a known protein target and for hypothesizing the mechanism of action of a bioactive molecule. nih.gov
The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. Studies on the related compound cyclo(L-leucyl-L-prolyl) have used molecular docking to investigate its interactions with fungal enzymes, predicting strong binding and identifying key hydrogen bonds and hydrophobic interactions responsible for its inhibitory activity. nih.gov For cyclo(L-leucyl-L-methionyl), docking studies could be performed against various protein targets to generate hypotheses about its potential biological functions and guide experimental testing.
Table 3: Examples of Molecular Docking Studies on Related Cyclic Dipeptides
| Compound | Protein Target | Predicted Binding Score | Reference |
| cyclo(L-Leu-L-Pro) | FAD glucose dehydrogenase (A. flavus) | -8.21 (S-score) | nih.gov |
| cyclo(L-Leu-L-Pro) | Dihydrofolate reductase (A. flavus) | -7.53 (S-score) | nih.gov |
| Maculosin (a cyclic peptide) | Mushroom tyrosinase (mTYR) | -7.7 kcal/mol | researchgate.net |
This table highlights the application of molecular docking to similar compounds to predict binding affinity.
Advanced Predictive Modeling (e.g., Quantitative Structure-Activity Relationships - QSAR, Chemoinformatics)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com By identifying the physicochemical properties or structural features (descriptors) that are most important for activity, a QSAR model can be built to predict the activity of new, untested compounds. If a dataset of cyclic dipeptides with measured activity against a specific target were available, a QSAR study could be developed. This model could then be used to predict the activity of cyclo(L-leucyl-L-methionyl) and to design new, potentially more potent analogues.
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. dokumen.pub Chemoinformatic tools can be used to search massive databases like PubChem for compounds structurally similar to cyclo(L-leucyl-L-methionyl) to find molecules with known biological activities, thus providing clues to its potential functions. nih.gov These approaches are part of a larger effort in drug discovery to prioritize and design compounds with desired properties. mdpi.com
Ecological Roles and Inter Species Interactions
Microbial Communication and Quorum Sensing Modulation
Cyclic dipeptides, including cyclo(L-leucyl-L-methionyl), are recognized as important signaling molecules in microbial communication. This process, known as quorum sensing, allows bacteria to coordinate their gene expression and behavior in response to population density.
While direct studies on cyclo(L-leucyl-L-methionyl)'s role in quorum sensing are still emerging, the broader class of cyclic dipeptides is known to influence this regulatory network. For instance, the related compound cyclo(L-leucyl-L-prolyl) has been identified as a quorum sensing molecule. mdpi.com In Gram-negative bacteria, quorum sensing often relies on N-acylhomoserine lactones (AHLs) as signaling molecules. researchgate.net However, diketopiperazines (DKPs), the family to which cyclo(L-leucyl-L-methionyl) belongs, can also modulate gene expression, sometimes acting as substitutes for AHLs in Gram-negative bacteria. acs.org This suggests a potential for cyclo(L-leucyl-L-methionyl) to act as a cross-species communication signal, influencing the behavior of diverse microbial populations within a shared environment.
Research on Cronobacter sakazakii and Bacillus cereus has revealed that cyclo(L-Pro-L-Leu) serves as a secondary quorum-sensing system, facilitating the coexistence of these two bacterial species in the same industrial environments. acs.org This highlights the importance of cyclic dipeptides in establishing stable inter-species relationships. The production of such molecules can mitigate the effects of other microorganisms that might degrade primary signaling molecules like AHLs. acs.org
Role in Microbial Competition and Defense Mechanisms (e.g., Aflatoxin Inhibition)
A significant function of cyclo(L-leucyl-L-methionyl) and related cyclic dipeptides is their involvement in microbial competition and defense. A notable example is the inhibition of aflatoxin production. Aflatoxins are highly toxic and carcinogenic secondary metabolites produced primarily by fungi of the Aspergillus genus, such as Aspergillus parasiticus. nih.govnih.govresearchgate.net
The bacterium Achromobacter xylosoxidans produces cyclo(L-leucyl-L-prolyl), a compound that has been shown to remarkably inhibit the production of norsolorinic acid, a precursor to aflatoxin, by A. parasiticus. nih.govresearchgate.netscience.gov This inhibitory effect is achieved through the repression of key genes in the aflatoxin biosynthesis pathway. nih.govresearchgate.netscience.gov
Table 1: Effect of cyclo(L-leucyl-L-prolyl) on Aflatoxin Production
| Producing Organism | Target Organism | Inhibited Compound | Mechanism of Action | Reference |
|---|
The 50% inhibitory concentration (IC50) for aflatoxin production by A. parasiticus was found to be 0.20 mg/ml for cyclo(L-leucyl-L-prolyl). nih.govscience.gov Higher concentrations of this cyclic dipeptide can also inhibit fungal growth. nih.govscience.gov This demonstrates the dual role of these compounds in both signaling and direct antimicrobial competition.
The ability of bacteria like Bacillus amyloliquefaciens to produce cyclic dipeptides such as cyclo(L-leucyl-L-prolyl) is a key trait for their use as biocontrol agents, as it helps to mitigate the virulence of pathogenic fungi. frontiersin.org Furthermore, the production of antibiotics like bacilysin (B1667699) and subtilosin A alongside cyclic dipeptides in Bacillus subtilis biofilms suggests a coordinated strategy for outcompeting other microorganisms. asm.org
Presence and Function in Complex Biological Systems (e.g., Lichen Symbiosis)
The influence of cyclo(L-leucyl-L-methionyl) extends to complex symbiotic systems, such as lichens. Lichens are composite organisms arising from the symbiotic relationship between a fungus (the mycobiont) and a photosynthetic partner (the photobiont), which is usually an alga or cyanobacterium. nih.govfems-microbiology.org The formation and maintenance of this symbiosis, known as lichenization, involves intricate chemical signaling between the partners. nih.govnih.gov
Distinct small molecules, including cyclic dipeptides, are produced by lichen symbionts that are not found when the partners are grown separately. nih.gov While the precise role of many of these compounds is still under investigation, they are believed to be involved in the initial recognition and contact between the symbionts. nih.govnih.gov
For example, the cyclic dipeptide cyclo-L-leucyl-L-tyrosyl has been identified in the lichen Romjularia lurida and its associated photobiont, Asterochloris sp., although its exact function remains unknown. nih.govresearchgate.net Another cyclic dipeptide, cyclo-L-tryptophyl-L-tryptophyl, has been shown to promote the germination rate of the mycobiont in vitro. nih.govresearchgate.net These findings suggest that cyclic dipeptides, potentially including cyclo(L-leucyl-L-methionyl), could act as crucial signaling molecules that facilitate the establishment and stability of the lichen symbiosis. The release of such compounds may elicit the initial contact and subsequent developmental stages leading to the formation of a mature lichen thallus. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| cyclo(L-leucyl-L-methionyl) |
| cyclo(L-leucyl-L-prolyl) |
| N-acylhomoserine lactones (AHLs) |
| cyclo(L-Pro-L-Leu) |
| Norsolorinic acid |
| Bacilysin |
| Subtilosin A |
| cyclo-L-leucyl-L-tyrosyl |
| cyclo-L-tryptophyl-L-tryptophyl |
| cyclo(D-leucyl-D-prolyl) |
| cyclo(L-valyl-L-prolyl) |
| cyclo(D-prolyl-L-leucyl) |
| cyclo(L-prolyl-D-leucyl) |
| cyclo(d-Pro–d-Leu) |
| cyclo(d-Pro–l-Leu) |
Future Directions and Emerging Research Avenues
Discovery of Novel Biosynthetic Pathways and Enzymes
The biosynthesis of cyclo(L-leucyl-L-methionyl) is linked to the activity of cyclodipeptide synthases (CDPSs), a family of enzymes that utilize aminoacyl-tRNAs as substrates, thereby connecting primary and secondary metabolism. pnas.orgmdpi.com Specifically, the enzyme cyclo(L-leucyl-L-leucyl) synthase (EC 2.3.2.22), also known as YvmC, has been shown to produce small amounts of cyclo(L-leucyl-L-methionyl) in bacteria from the genus Bacillus. creative-enzymes.comexpasy.orggenome.jpqmul.ac.uk This reaction proceeds via a ping-pong mechanism, forming a covalent intermediate between an active site serine residue and the initial L-leucine residue. expasy.orggenome.jpqmul.ac.uk
Future research will likely focus on genome mining of various microbial species to identify novel CDPSs with different substrate specificities, potentially uncovering enzymes that produce cyclo(L-leucyl-L-methionyl) as their primary product. The characterization of these new enzymes and their associated gene clusters is crucial. Many natural products are built upon a DKP core that undergoes further chemical modifications by "tailoring" enzymes. frontiersin.orgresearchgate.net The discovery of these modifying enzymes, such as oxidases or methyltransferases, within biosynthetic gene clusters could reveal pathways leading to a wider diversity of currently unknown cyclo(L-leucyl-L-methionyl) derivatives with unique biological activities. mdpi.comresearchgate.net
Exploration of Undiscovered Biological Activities and Molecular Targets
While the specific biological activities of cyclo(L-leucyl-L-methionyl) are not extensively documented, the broader DKP class exhibits a vast range of pharmacological properties, including antibacterial, antifungal, antiviral, antitumor, and immunosuppressive functions. researchgate.netpnas.orgmdpi.comitjfs.com Methionine-containing cyclodipeptides, such as cyclo(Leu-Met), have been identified as contributors to the characteristic flavors in hydrolyzed yeast products. itjfs.com This suggests a potential role in food science and sensory perception.
The exploration for new biological functions for cyclo(L-leucyl-L-methionyl) will involve high-throughput screening against diverse molecular targets. Research on closely related cyclodipeptides provides a roadmap for these investigations. For instance, compounds like cyclo(L-Leu-L-Pro) have been shown to inhibit aflatoxin production in fungi, while others like cyclo(glycyl-L-leucyl) can modulate dopamine (B1211576) receptors. medchemexpress.comnih.gov Future studies could investigate the potential of cyclo(L-leucyl-L-methionyl) and its synthetic analogs to act as quorum sensing inhibitors, anti-inflammatory agents, or modulators of key cellular signaling pathways.
| Compound | Reported Biological Activity | Potential Area of Interest |
|---|---|---|
| Cyclo(Pro-Met), Cyclo(Pro-Tyr), Cyclo(Pro-Leu) | Antibacterial activity against various pathogenic bacteria. itjfs.com | Infectious Disease |
| Cyclo(Phe-Pro) | Antifungal and antibacterial actions. itjfs.com | Infectious Disease |
| Cyclo(L-Leu-L-Pro) | Inhibits aflatoxin production in Aspergillus parasiticus. nih.gov | Agriculture, Food Safety |
| Cyclo(glycyl-L-leucyl) | Down-regulates dopamine receptors and attenuates dopaminergic supersensitivity. medchemexpress.com | Neuropharmacology |
| Methionine-containing CDPs | Contribute characteristic flavors (bitter, creamy, milky) to food products. itjfs.com | Food Science |
Development of Advanced Synthetic Strategies for Complex Analogs
The chemical synthesis of DKP analogs is a vibrant area of research, enabling access to novel structures not found in nature for structure-activity relationship (SAR) studies. researchgate.net Advanced strategies are moving beyond simple cyclization to create more complex and functionally diverse molecules.
Future synthetic efforts will likely leverage and refine these techniques to build libraries of cyclo(L-leucyl-L-methionyl) analogs. By systematically altering the side chains, stereochemistry, and the DKP core itself, researchers can probe the structural requirements for specific biological activities. The development of mono-Boc-protected DKPs as building blocks for peptide elongation represents a significant advancement, allowing for the efficient, stepwise synthesis of more complex peptide structures containing the DKP motif. acs.org The combination of solid-phase synthesis with methods like ring-closing metathesis will enable the creation of novel, conformationally constrained bicyclic and polycyclic analogs for drug discovery. researchgate.netnih.gov
| Synthetic Strategy | Description | Key Advantage |
|---|---|---|
| Solid-Phase Synthesis | The peptide chain is assembled on a polymer resin, followed by cleavage and intramolecular cyclization to form the DKP ring. researchgate.net | Facilitates purification and allows for the creation of diverse DKP libraries. researchgate.net |
| N-Substitution | Introduction of substituents onto the nitrogen atoms of the DKP ring, often using precursors like iminodiacetic acid. researchgate.net | Increases structural diversity and allows for modulation of physicochemical properties. researchgate.net |
| Total Synthesis of Natural Products | Multi-step synthesis of complex, naturally occurring DKP alkaloids, often guided by biosynthetic hypotheses. nih.gov | Provides access to rare natural products and confirms their chemical structures. nih.gov |
| Ring-Closing Metathesis (RCM) | Formation of an additional ring fused to the DKP scaffold, creating bicyclic structures. nih.gov | Generates three-dimensional, conformationally rigid scaffolds for receptor probes. nih.gov |
| Mono-Boc-DKP Building Blocks | Use of selectively protected DKPs that can be coupled with other amino acids or peptides in a controlled manner. acs.org | Enables the elongation of peptide chains by two amino acid units in a single step. acs.org |
Integration of Omics Data for Systems-Level Understanding
A comprehensive understanding of the role of cyclo(L-leucyl-L-methionyl) in a biological system requires moving beyond the study of a single molecule to a holistic, systems biology approach. brjac.com.brnih.gov This involves the integration of multiple layers of "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.gov By combining these datasets, researchers can build comprehensive models that link the genetic potential for DKP synthesis (genomics) to the actual expression of biosynthetic enzymes (transcriptomics and proteomics) and the resulting production of the metabolite itself (metabolomics). nih.govnih.gov
This integrated approach can reveal how the biosynthesis of cyclo(L-leucyl-L-methionyl) is regulated in response to environmental cues and how its presence correlates with broader cellular states, such as stress responses or virulence. researchgate.net Computational tools and platforms like MetaboAnalyst are essential for integrating these large, complex datasets and identifying statistically significant correlations and networks, ultimately bridging the gap from genotype to phenotype. brjac.com.brnih.gov
Metabolomics, the large-scale study of small molecules within a biological system, is a powerful tool for discovering novel compounds and elucidating their biosynthetic pathways. nih.gov Untargeted metabolomics, typically employing techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), allows for the unbiased detection of hundreds to thousands of metabolites in a sample. mdpi.commdpi.com
This approach is particularly well-suited for identifying novel derivatives of cyclo(L-leucyl-L-methionyl) in microbial cultures. By comparing the metabolic profiles of wild-type strains with genetically modified strains (e.g., where a putative biosynthetic gene is knocked out), researchers can directly link genes to the production of specific metabolites. Furthermore, pathway analysis tools can map identified metabolites onto known biochemical pathways, revealing shifts in metabolism associated with DKP production and providing clues to the origin of its precursors and the downstream effects of its presence. mdpi.com
Computational Design and Optimization of Novel Diketopiperazine Scaffolds
The diketopiperazine ring is considered a "privileged scaffold" because it can serve as a template for designing ligands that interact with a wide variety of biological targets. beilstein-journals.orgresearchgate.netresearchgate.net Computational chemistry and molecular modeling are becoming indispensable tools for the rational design and optimization of new DKP-based molecules.
Emerging research will increasingly rely on computational methods for several key tasks:
Conformational Analysis: Using techniques like molecular mechanics (MM) and Monte Carlo simulations to predict the stable three-dimensional shapes of DKP analogs, which is critical for their interaction with protein targets. beilstein-journals.org
Scaffold Hopping: Employing algorithms to replace the central DKP core with other chemical structures (bioisosteres) that retain the desired spatial arrangement of functional groups but may have improved properties like solubility or metabolic stability. researchgate.net
Virtual Screening and Docking: Screening large virtual libraries of DKP analogs against the 3D structure of a protein target to predict which compounds are most likely to bind, thereby prioritizing synthetic efforts.
Library Design: Designing combinatorial libraries of DKP derivatives with maximum chemical diversity to effectively probe biological systems and identify new lead compounds. nih.gov
Through these computational approaches, researchers can move beyond serendipitous discovery toward the goal-oriented design of novel DKP scaffolds, like those based on cyclo(L-leucyl-L-methionyl), with optimized affinity, selectivity, and drug-like properties.
Q & A
Q. What are the established methods for synthesizing cyclo(L-leucyl-L-methionyl) in laboratory settings?
Cyclo(L-leucyl-L-methionyl) is typically synthesized via enzymatic or chemical cyclization. Enzymatic methods using bacterial enzymes (e.g., from Bacillus spp.) follow a ping-pong mechanism, forming covalent intermediates with active-site serine residues . Chemical synthesis often employs solid-phase peptide synthesis (SPPS) followed by cyclization using coupling agents like HATU or DCC. Key considerations include:
- Protecting group strategies for methionine (e.g., avoiding sulfur oxidation).
- Solvent selection (e.g., DMF or DCM) to stabilize intermediates.
- Purification via reversed-phase HPLC to isolate the cyclic product .
Q. How can researchers characterize the structural and chemical properties of cyclo(L-leucyl-L-methionyl)?
Characterization involves:
- NMR spectroscopy : To confirm cyclization via absence of terminal NH signals and analyze diastereotopic protons.
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (expected m/z: ~317.2 for [M+H]⁺).
- Circular dichroism (CD) : To assess conformational stability in solution .
- X-ray crystallography : For absolute stereochemistry confirmation, though crystallization challenges may require co-crystallization agents .
Q. What biological roles or bioactivities are associated with cyclo(L-leucyl-L-methionyl) in current literature?
Studies suggest potential roles in microbial signaling and secondary metabolite regulation. For example:
- In Bacillus spp., it may act as a signaling molecule during sporulation .
- Synergistic effects with other diketopiperazines (DKPs) in antifungal or antibacterial activity, though standalone bioactivity is often weak .
Advanced Research Questions
Q. How do researchers resolve contradictions in bioactivity data for cyclo(L-leucyl-L-methionyl) across studies?
Discrepancies arise from variations in:
- Experimental conditions : pH, temperature, and solvent polarity affect conformational stability and bioactivity .
- Strain specificity : Bioactivity in Bacillus spp. may depend on genetic background (e.g., presence of specific transporters or receptors) .
- Analytical thresholds : LC-MS sensitivity limits detection of low-concentration active forms (e.g., 0.1–0.2 mM in culture filtrates) . Recommended approach: Replicate experiments using standardized protocols (e.g., CLSI guidelines) and include positive controls like cyclo(L-Ala-L-Pro) for comparative analysis .
Q. What experimental strategies optimize the yield of cyclo(L-leucyl-L-methionyl) in enzymatic synthesis?
Yield optimization involves:
- Substrate engineering : Using leucine and methionine derivatives with enhanced enzyme-binding affinity (e.g., fluorinated analogs).
- Enzyme immobilization : Improving reusability and stability of bacterial enzymes on silica or chitosan matrices .
- Reaction monitoring : Real-time LC-MS or inline IR spectroscopy to track cyclization kinetics and adjust parameters dynamically .
Q. How can computational methods aid in studying cyclo(L-leucyl-L-methionyl)’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) predict binding affinities to proteins like:
- Bacterial histidine kinases (e.g., Bacillus subtilis KinA).
- Eukaryotic GPCRs implicated in fungal pathogenesis. Validation: Compare computational results with SPR (surface plasmon resonance) binding assays .
Methodological Recommendations
- For peer-reviewed rigor : Validate findings using ≥3 independent replicates and report confidence intervals for bioactivity assays .
- Literature review : Use databases like SciFinder or Reaxys with search terms "cyclo(L-leucyl-L-methionyl)" + "enzymatic synthesis" or "bioactivity" .
- Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
